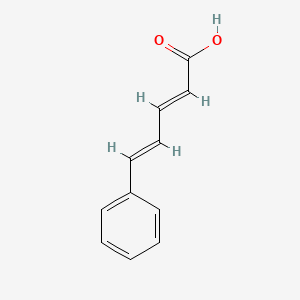

5-Phenylpenta-2,4-dienoic acid

Katalognummer B7725123

Molekulargewicht: 174.20 g/mol

InChI-Schlüssel: FEIQOMCWGDNMHM-KBXRYBNXSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08368851B2

Procedure details

432 g of propyleneglycol monomethyl ether acetate and 13 g of azobisisobutyronitrile were poured into a five-necked reaction vessel having a capacity of one litter. Then, while introducing nitrogen gas into the reaction vessel, the resultant mixture was heated to 80° C. Then, a mixed liquid constituted by 96.3 g of styrene and 11.8 g of acrylic acid was added drop-wise to the above mixture taking two hours. 30 minutes after finishing of the dropping of the mixed liquid, 6.5 g of azoisobutyronitrile was added to the resultant mixture and the mixture thus obtained was heated for 5 hours to obtain a styrene-acrylic acid copolymer. The weight average molecular weight of the styrene-acrylic acid copolymer thus obtained was 3000.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

azoisobutyronitrile

Quantity

6.5 g

Type

reactant

Reaction Step Five

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C(OC(C)COC)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:30]([OH:34])(=[O:33])[CH:31]=[CH2:32]>>[CH:22]([CH:32]=[CH:31][C:30]([OH:34])=[O:33])=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

432 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

96.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

11.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Five

[Compound]

|

Name

|

azoisobutyronitrile

|

|

Quantity

|

6.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, while introducing nitrogen gas into the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise to the above mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated for 5 hours

|

|

Duration

|

5 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08368851B2

Procedure details

432 g of propyleneglycol monomethyl ether acetate and 13 g of azobisisobutyronitrile were poured into a five-necked reaction vessel having a capacity of one litter. Then, while introducing nitrogen gas into the reaction vessel, the resultant mixture was heated to 80° C. Then, a mixed liquid constituted by 96.3 g of styrene and 11.8 g of acrylic acid was added drop-wise to the above mixture taking two hours. 30 minutes after finishing of the dropping of the mixed liquid, 6.5 g of azoisobutyronitrile was added to the resultant mixture and the mixture thus obtained was heated for 5 hours to obtain a styrene-acrylic acid copolymer. The weight average molecular weight of the styrene-acrylic acid copolymer thus obtained was 3000.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

azoisobutyronitrile

Quantity

6.5 g

Type

reactant

Reaction Step Five

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C(OC(C)COC)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:30]([OH:34])(=[O:33])[CH:31]=[CH2:32]>>[CH:22]([CH:32]=[CH:31][C:30]([OH:34])=[O:33])=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

432 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

96.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

11.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Five

[Compound]

|

Name

|

azoisobutyronitrile

|

|

Quantity

|

6.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, while introducing nitrogen gas into the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise to the above mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated for 5 hours

|

|

Duration

|

5 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |